Cas no 1899088-30-2 (3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal)

3-(1,1-Dioxo-1lambda6-thiolan-3-yl)prop-2-enal is a sulfone-containing α,β-unsaturated aldehyde with potential applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive enal moiety with a sulfolane-derived sulfone group, offering unique reactivity in Michael additions, cycloadditions, and other conjugate addition reactions. The sulfone group enhances electrophilicity at the β-position while providing stability to the thiolane ring. This compound is particularly valuable for constructing complex heterocycles or as a precursor for functionalized sulfone derivatives. Its well-defined reactivity profile makes it suitable for controlled transformations in medicinal chemistry and materials science. The product is typically handled under inert conditions due to the aldehyde's sensitivity.
3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal structure
1899088-30-2 structure
Product Name:3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal
CAS No:1899088-30-2
MF:C7H10O3S
MW:174.217501163483
CID:5908029
PubChem ID:115014304
Update Time:2025-05-26

3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal Chemical and Physical Properties

Names and Identifiers

    • 3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal
    • EN300-2001586
    • 1899088-30-2
    • Inchi: 1S/C7H10O3S/c8-4-1-2-7-3-5-11(9,10)6-7/h1-2,4,7H,3,5-6H2/b2-1+
    • InChI Key: LIKHAQBJAGAAJF-OWOJBTEDSA-N
    • SMILES: S1(CCC(/C=C/C=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 174.03506535g/mol
  • Monoisotopic Mass: 174.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 59.6Ų

3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal Pricemore >>

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Additional information on 3-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enal

3-(1,1-Dioxo-1λ6-Thiolan-3-Yl)Prop-2-Enal: A Comprehensive Overview

The compound 3-(1,1-dioxo-1λ6-thiolan-3-yl)prop-2-enal (CAS No. 1899088-30-2) is a unique organic molecule with significant potential in various fields of chemistry and biochemistry. This compound is characterized by its thiolane ring structure, which is a five-membered ring containing sulfur and oxygen atoms, and its propenal moiety, which introduces reactivity and functional versatility. The combination of these structural elements makes this compound a subject of interest in both academic research and industrial applications.

Recent studies have highlighted the importance of thiolane derivatives in medicinal chemistry due to their ability to mimic certain biological molecules and interact with cellular targets. For instance, researchers have explored the use of 3-(1,1-dioxo-1λ6-thiolan-3-yl)prop-2-enal in drug design, particularly in the development of enzyme inhibitors. The propenal group in this compound has been shown to participate in Michael addition reactions, making it a valuable building block for constructing bioactive molecules.

In addition to its role in drug discovery, this compound has also found applications in agrochemicals. The thiolane ring structure contributes to the stability and bioavailability of the molecule, making it a promising candidate for pest control agents. Recent advancements in green chemistry have further emphasized the importance of such compounds in sustainable agricultural practices.

The synthesis of 3-(1,1-dioxo-1λ6-thiolan-3-yl)prop-2-enal involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to enhance yield and purity, ensuring that the compound can be produced on a larger scale for commercial use. The use of environmentally friendly solvents and catalysts has also been prioritized to align with current sustainability goals.

From a structural perspective, the compound's thiolane ring is highly functionalized, with the sulfur atom being bonded to two oxygen atoms and two carbon atoms. This arrangement imparts unique electronic properties to the molecule, enabling it to participate in various chemical transformations. The propenal group, on the other hand, introduces unsaturation and electrophilic reactivity, making it a versatile platform for further functionalization.

Recent computational studies have provided deeper insights into the electronic structure and reactivity of 3-(1,1-dioxo-1λ6-thiolan-3-yl)prop-2-enal. By employing density functional theory (DFT), researchers have mapped out the molecular orbitals and identified key regions of reactivity. These findings have been instrumental in guiding experimental efforts to modify the compound for specific applications.

In conclusion, 3-(1,1-dioxo-1λ6-thiolan-3-yl)prop-2-enal (CAS No. 1899088-30-2) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique structure and reactivity make it an invaluable tool in modern chemistry, offering opportunities for innovation in drug discovery, agrochemicals, and sustainable chemical synthesis.

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